molecular formula C11H12FIO2 B6589380 tert-butyl 4-fluoro-2-iodobenzoate CAS No. 1851855-24-7

tert-butyl 4-fluoro-2-iodobenzoate

Cat. No.: B6589380
CAS No.: 1851855-24-7
M. Wt: 322.1
InChI Key:
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Description

tert-Butyl 4-fluoro-2-iodobenzoate: is an organic compound with the molecular formula C11H12FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the esterification of 4-fluoro-2-iodobenzoic acid with tert-butyl alcohol. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The fluorine atom can participate in oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of new carbon-carbon bonds with various substituents.

    Reduction: Conversion of the ester to the corresponding alcohol.

    Oxidation: Formation of oxidized derivatives of the fluorine-substituted benzene ring.

Scientific Research Applications

tert-Butyl 4-fluoro-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, which can impact the compound’s interactions with other molecules.

Comparison with Similar Compounds

tert-Butyl 4-fluoro-2-iodobenzoate can be compared with other similar compounds, such as:

    tert-Butyl 4-fluoro-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    tert-Butyl 4-fluoro-2-chlorobenzoate:

    tert-Butyl 4-fluoro-2-methylbenzoate: Substitution of the iodine atom with a methyl group, resulting in different reactivity and applications.

Properties

CAS No.

1851855-24-7

Molecular Formula

C11H12FIO2

Molecular Weight

322.1

Purity

95

Origin of Product

United States

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